Diboron tetrachloride

Description

Properties

CAS No. |

13701-67-2 |

|---|---|

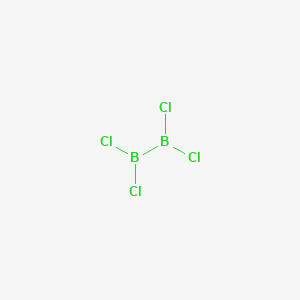

Molecular Formula |

B2Cl4 |

Molecular Weight |

163.4 g/mol |

IUPAC Name |

dichloro(dichloroboranyl)borane |

InChI |

InChI=1S/B2Cl4/c3-1(4)2(5)6 |

InChI Key |

LCWVIHDXYOFGEG-UHFFFAOYSA-N |

SMILES |

B(B(Cl)Cl)(Cl)Cl |

Canonical SMILES |

B(B(Cl)Cl)(Cl)Cl |

Other CAS No. |

13701-67-2 |

Origin of Product |

United States |

Foundational & Exploratory

Diboron Tetrachloride (B₂Cl₄): An In-Depth Technical Guide to Molecular Geometry and Symmetry

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diboron tetrachloride (B₂Cl₄) is a molecule of significant academic interest due to its fluxional nature, existing in equilibrium between planar and staggered conformations. This guide provides a comprehensive technical overview of its molecular geometry, symmetry, and the experimental and computational methods used for its characterization. Understanding the nuanced structural dynamics of B₂Cl₄ is crucial for leveraging its reactivity in synthetic chemistry and for the rational design of novel therapeutics and materials.

Introduction: The Dichotomy of this compound's Structure

This compound is a colorless liquid that has garnered attention for its unique structural properties. The molecule consists of two boron atoms, each bonded to two chlorine atoms, with a central boron-boron single bond. The rotational barrier around this B-B bond is remarkably low, leading to two distinct, readily interconverting conformations: a planar structure and a staggered structure. This conformational flexibility is a key determinant of its chemical behavior and spectroscopic signature.

Molecular Geometry: A Tale of Two Conformations

The geometry of this compound is phase-dependent, a critical consideration in experimental design and data interpretation.

The Staggered Conformation: A Gas-Phase Reality

In the gaseous state, this compound adopts a staggered conformation with D₂d symmetry.[1][2] This structure is characterized by the two BCl₂ units being perpendicular to each other, with a torsion angle of 90°.[1] This conformation is considered the most stable as it minimizes steric hindrance between the chlorine atoms on adjacent boron atoms.[3] Computational studies confirm that the D₂d geometry is energetically favored by approximately 2 kcal/mol.[2]

Key Geometric Parameters (Gas Phase):

The Planar Conformation: A Solid-State Anomaly

Conversely, in the crystalline solid state, B₂Cl₄ exhibits a planar geometry with D₂h symmetry.[2] This conformational shift is attributed to crystal packing effects that favor a more ordered, planar arrangement.[2] It is important to recognize that this planar form is not the lowest energy state for an isolated molecule.

Symmetry Analysis: Unveiling the Point Groups

The symmetry of each conformation dictates its spectroscopic properties and allowed transitions.

D₂d Point Group (Staggered)

The staggered conformation of this compound belongs to the D₂d point group.[1][4] This point group is characterized by a principal C₂ axis, two perpendicular C'₂ axes, and two dihedral mirror planes (σd).[3] The presence of these symmetry elements has been confirmed by vibrational spectroscopy.[4]

D₂h Point Group (Planar)

The planar conformation possesses D₂h symmetry.[2] This is a high-symmetry point group that includes a center of inversion, three mutually perpendicular C₂ axes, and three mirror planes. The planarity of this form is a direct consequence of the crystalline environment.

Experimental and Computational Elucidation of Structure

A combination of experimental techniques and theoretical calculations has been instrumental in defining the structural landscape of this compound.

Experimental Protocols

-

Gas Electron Diffraction: This technique has been pivotal in determining the precise bond lengths and angles of the staggered conformation in the gas phase.[1]

-

X-ray Crystallography: Single-crystal X-ray diffraction studies have unequivocally established the planar structure of B₂Cl₄ in the solid state.[5][6][7]

-

Vibrational Spectroscopy (IR and Raman): Spectroscopic methods have been used to identify the characteristic vibrational modes for each conformer, further supporting the existence of the D₂d structure in the fluid states.[4]

Computational Chemistry Workflow

Computational modeling provides invaluable insights into the relative stabilities and interconversion pathways of the B₂Cl₄ conformers.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tetrahalodiboranes - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. This compound | B2Cl4 | CID 139548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.aip.org [pubs.aip.org]

The Genesis of a Boron-Boron Bond: A Technical Guide to the Discovery and First Preparation of Diboron Tetrachloride (B₂Cl₄)

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the seminal discovery and first successful preparation of diboron tetrachloride (B₂Cl₄). Moving beyond a simple recitation of historical facts, this document delves into the experimental rationale, the formidable challenges faced by early 20th-century chemists, and the evolution of the synthetic methodology. We will examine the pioneering work of Alfred Stock and his collaborators, detailing their initial, albeit low-yielding, synthesis and the subsequent improvements that laid the groundwork for modern boron chemistry. This guide is structured to offer not only a historical perspective but also a deep understanding of the chemical principles and experimental intricacies that led to the isolation of this foundational compound.

Introduction: The Quest for Boron's Covalent Self

In the early 20th century, the field of inorganic chemistry was undergoing a period of profound transformation. While the chemistry of carbon, with its remarkable ability to form stable catenated structures, was well-established, the analogous chemistry of its neighbor, boron, remained largely enigmatic. The synthesis of compounds containing a direct, covalent boron-boron bond was a significant and unmet challenge. The successful isolation of such a species would not only represent a triumph of synthetic ingenuity but also unlock a new chapter in our understanding of chemical bonding and reactivity. It was against this backdrop that Alfred Stock, a German inorganic chemist renowned for his pioneering research on boron hydrides, embarked on the quest to synthesize a simple, yet elusive, molecule: this compound (B₂Cl₄).[1][2][3]

The First Breakthrough: An Electrical Spark of Innovation

The first successful, albeit challenging, preparation of this compound was reported in 1925 by Alfred Stock, A. Brandt, and H. Fischer.[4] Their approach was conceptually elegant, yet fraught with practical difficulties. The core idea was to reductively couple boron trichloride (BCl₃), a readily available starting material, to form the desired B₂Cl₄.

Experimental Rationale: Taming the Reactivity of Boron Trichloride

Boron trichloride is a volatile, corrosive, and moisture-sensitive liquid. The key to its reductive coupling lay in the generation of a transient, highly reactive boron-containing species that could then dimerize. The chosen method was a high-energy electrical discharge, a technique capable of breaking the strong B-Cl bonds and initiating the desired reaction cascade.

The initial experimental design involved striking an electric arc between zinc electrodes submerged in liquid boron trichloride.[4] The rationale behind using zinc was likely its ability to act as a chlorine scavenger, thereby driving the reaction towards the formation of the boron-boron bond.

The Initial Synthesis: A Low-Yield, High-Impact Discovery

The pioneering experiment, while successful in producing the first tangible evidence of B₂Cl₄, was far from efficient. The reaction yielded the desired product in a meager 1% with a purity of less than 90%.[4] The crude product was also found to be extremely reactive, reacting violently with moisture and oxygen.[4]

Experimental Protocol: The Stock-Brandt-Fischer Method (1925)

CAUTION: This protocol is of historical significance and involves hazardous materials and techniques. It should not be attempted without a thorough understanding of the risks and appropriate safety precautions in a modern, well-equipped laboratory.

-

Apparatus: A custom-designed glass apparatus capable of containing liquid boron trichloride and accommodating two zinc electrodes. The system needed to be meticulously dried and purged of air and moisture.

-

Reactants:

-

Boron trichloride (BCl₃), freshly distilled.

-

Zinc electrodes.

-

-

Procedure:

-

The reaction vessel was charged with liquid boron trichloride under an inert atmosphere.

-

The zinc electrodes were positioned within the liquid BCl₃.

-

A high-voltage electric arc was initiated between the zinc electrodes.

-

The reaction was allowed to proceed, during which a solid byproduct (presumably zinc chloride) and a small amount of a volatile liquid were formed.

-

The volatile fraction, containing B₂Cl₄, was carefully isolated from the unreacted BCl₃ and byproducts by fractional condensation in a high-vacuum apparatus. This was a technique mastered by Stock in his work with volatile boron hydrides.[5]

-

A Significant Leap Forward: The Mercury Arc Modification

Recognizing the limitations of their initial method, Stock and his team sought to improve the yield and purity of B₂Cl₄. A significant advancement came with the move from a liquid-phase to a vapor-phase reaction, coupled with the use of a mercury arc.[4] This modification led to a considerable improvement in the reaction yield.[4]

The use of mercury electrodes in an electrical discharge through BCl₃ vapor provided a more controlled and efficient means of generating the BCl₂ radical, the presumed intermediate in the formation of B₂Cl₄. The mercury likely played a dual role: as the electrode material for the discharge and as a scavenger for the liberated chlorine atoms, forming mercurous chloride (Hg₂Cl₂).

Conceptual Reaction Pathway:

-

Initiation: BCl₃(g) + energy → •BCl₂(g) + •Cl(g)

-

Propagation/Dimerization: 2 •BCl₂(g) → B₂Cl₄(g)

-

Chlorine Scavenging: 2 •Cl(g) + 2 Hg(l) → Hg₂Cl₂(s)

This improved method, while still demanding in its execution, represented a critical step towards making B₂Cl₄ more accessible for further study.

Structural Elucidation and Characterization

The initial characterization of B₂Cl₄ was a formidable task given its high reactivity and the small quantities produced. Early efforts relied on elemental analysis and molecular weight determination to establish its chemical formula. Later, more sophisticated techniques, such as gas electron diffraction, were employed to determine its molecular structure. These studies revealed that B₂Cl₄ possesses D₂d symmetry in the gas phase, with the two BCl₂ units being perpendicular to each other.[6] This staggered conformation is in contrast to the planar structure of its lighter analogue, diboron tetrafluoride (B₂F₄).[6]

Modern Synthetic Perspectives

While the early electrical discharge methods were groundbreaking, they have been largely superseded by more efficient and safer synthetic routes. Modern preparations often involve the reduction of BCl₃ with other reagents. For instance, passing a radio-frequency alternating current through gaseous boron trichloride has been shown to be a more efficient technique that does not require a metal dechlorinating agent.[6]

Conclusion: A Legacy of Innovation

The discovery and first preparation of this compound by Alfred Stock and his colleagues was a landmark achievement in inorganic chemistry. Their perseverance in the face of significant experimental challenges not only led to the isolation of a new and fundamentally important molecule but also paved the way for the development of the rich and diverse field of diboron chemistry. The journey from a 1% yield in a hazardous electrical arc experiment to the more controlled syntheses of today underscores the relentless progress of chemical science, built upon the foundational work of pioneers like Stock.

Experimental Workflow Visualization

The following diagram illustrates the conceptual workflow of the improved mercury arc synthesis of this compound.

Caption: Workflow for the improved synthesis of B₂Cl₄ via a mercury arc discharge.

References

- Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse.

- Diborane - Wikipedia. Wikipedia.

- Tetrahalodiboranes - Wikipedia. Wikipedia.

- This compound - Wikipedia. Wikipedia.

- Alfred Stock - Wikipedia. Wikipedia.

- ALFRED STOCK AND THE RENAISSANCE OF INORGANIC CHEMISTRY. iupac.

- Decaborane: From Alfred Stock and Rocket Fuel Projects to Nowadays. MDPI.

- Portrait of Alfred Stock. Science History Institute Digital Collections.

- Stock, Alfred | Encyclopedia.com. Encyclopedia.com.

Sources

- 1. Diborane - Wikipedia [en.wikipedia.org]

- 2. Alfred Stock - Wikipedia [en.wikipedia.org]

- 3. Portrait of Alfred Stock - Science History Institute Digital Collections [digital.sciencehistory.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. encyclopedia.com [encyclopedia.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

theoretical studies on the B-B bond in diboron tetrachloride

Quantum Mechanical Characterization of the B-B Bond in Diboron Tetrachloride ( )

From Fundamental Orbitals to Synthetic Utility

Executive Summary

This compound (

The Structural Conundrum: Symmetry Breaking

The structural behavior of

-

Gas/Liquid Phase (

): Theoretical calculations (CCSD(T)/CBS) and electron diffraction data confirm the ground state is the staggered conformation. The two -

Solid State (

): X-ray crystallography reveals a planar geometry (

The Causality:

The rotation barrier separating these states is extremely low (~1–2 kcal/mol). In the gas phase, steric repulsion between the large Chlorine atoms dominates, forcing the molecule into the staggered

Table 1: Comparative Structural Parameters (Theoretical vs. Experimental)

| Parameter | Gas Phase (Exp) | Solid Phase (Exp) | Theory (CCSD(T)) |

| Symmetry | |||

| B-B Bond Length | 1.70 - 1.75 Å | 1.75 Å | 1.74 Å |

| B-Cl Bond Length | 1.75 Å | 1.75 Å | 1.76 Å |

| Rotation Barrier | N/A | N/A | 1.85 kcal/mol |

Computational Methodology

To accurately model the B-B bond, one cannot rely on standard DFT functionals (like B3LYP) alone due to their struggle with dispersion forces and charge delocalization in electron-deficient systems.

Recommended Protocol

For researchers characterizing novel diboron derivatives, the following self-validating workflow is recommended:

-

Geometry Optimization: Use M06-2X or

B97X-D (dispersion-corrected functionals) with a triple-zeta basis set (e.g., def2-TZVP ). -

Energy Refinement: Perform Single Point Energy (SPE) calculations using CCSD(T)/aug-cc-pVTZ to correct for electron correlation errors.

-

Bond Analysis: Apply Natural Bond Orbital (NBO 7.0) analysis to quantify donor-acceptor interactions (

energies).

Figure 1: Validated computational workflow for analyzing diboron bond characteristics.

Electronic Structure & NBO Analysis

The B-B bond in

3.1 The Nature of the Bond

-

Hybridization: The Boron atoms are

hybridized.[2] -

The Vacant Orbital: Each Boron has an empty

orbital perpendicular to the -

-Donation (

3.2 Hyperconjugation vs. Sterics

Why is the bond length (1.75 Å) so long compared to typical covalent radii?

-

Coulombic Repulsion: The B-B bond is weakened by the adjacent positive charges on the Boron nuclei (induced by the electronegative Cl atoms).

-

Hyperconjugation (

): In the staggered conformation, the Cl lone pairs align with the antibonding

Figure 2: Orbital interaction map showing the competition between

Implications for Drug Development (Synthesis)

While

-

Bond Activation: The B-B bond energy in

is approximately 65-70 kcal/mol. In catalytic cycles (e.g., Pt or Cu-catalyzed borylation), the metal must insert into this bond. -

Lewis Acidity: The theoretical insight that Cl lone pairs quench Boron's acidity (

) explains why alkoxy-diborons (

Application Note: When designing new diboron reagents for difficult borylations, modifying the substituents to tune the

References

-

Experimental Structure (Gas Phase)

- Ryan, R. R., & Hedberg, K. (1969). The Molecular Structure of this compound. The Journal of Chemical Physics.

-

Experimental Structure (Solid State)

- Atoji, M., Wheatley, P. J., & Lipscomb, W. N. (1957). The Crystal and Molecular Structure of this compound. The Journal of Chemical Physics.

-

Theoretical Barrier & NBO Analysis

- Grant, D. J., & Dixon, D. A. (2005). F-F, Cl-Cl, Br-Br, and I-I Interactions in the Dihalogens and the Tensor Properties of the B-B Bond in the Tetrahalodiboranes. The Journal of Physical Chemistry A.

-

Review of Diboron Chemistry

- Neeve, E. C., Geier, S. J., et al. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews.

Conformational Dynamics in the Gas Phase: The B₂Cl₄ Structural Determination Guide

Executive Summary: The Phase-Dependent Anomaly

For researchers in structural chemistry and drug development, Diboron Tetrachloride (B₂Cl₄) serves as the ultimate case study in conformational flexibility. Unlike rigid scaffolds often encountered in medicinal chemistry, B₂Cl₄ exhibits a phase-dependent structural anomaly that challenges static models of bonding:

-

Solid State: Planar (

) geometry. -

Gas Phase: Staggered (

) geometry.

This guide details the Gas-Phase Electron Diffraction (GED) methodology used to resolve this structure. It provides a rigorous framework for determining the geometry of rotationally flexible molecules—a critical skill when analyzing the solution-state behavior of flexible pharmacophores.

The GED Experimental Protocol

To determine the structure of a labile molecule like B₂Cl₄, one cannot rely on standard crystallography. The following protocol outlines the self-validating GED workflow used to isolate the molecular signal from the scattering background.

Experimental Workflow Diagram

Figure 1: The Gas-Phase Electron Diffraction (GED) workflow. The transformation from scattering intensity (s-space) to radial distribution (r-space) is the critical analytical step.

Critical Experimental Parameters

-

Nozzle Temperature: Maintained at ~298 K (25°C). Causality: Higher temperatures would populate higher vibrational states, blurring the radial distribution peaks (the "shrinkage effect") and making the rotational barrier difficult to assess.

-

Electron Energy: Typically 40–60 keV. Causality: This energy provides a de Broglie wavelength (

Å) small enough to resolve the B–Cl bond distances. -

Vacuum Conditions: Chamber pressure

Torr to prevent secondary scattering from background gas.

Structural Analysis & Refinement

The raw diffraction data yields a Molecular Intensity Curve,

The Refinement Logic

The determination of the

Figure 2: Logic flow for distinguishing conformational isomers. The long-range Cl···Cl vectors are the discriminators between planar and staggered forms.

Key Structural Parameters

The following table summarizes the definitive parameters for gas-phase B₂Cl₄ derived from electron diffraction, compared to its solid-state counterpart.

| Parameter | Gas Phase (GED) | Solid State (X-Ray) | Structural Insight |

| Symmetry | Packing forces in the solid state force planarity to maximize lattice energy. | ||

| B–B Bond Length ( | 1.702 Å | 1.75 Å | The bond lengthens in the solid state, likely due to relaxation of steric strain. |

| B–Cl Bond Length ( | 1.750 Å | 1.73 Å | Shorter B-Cl in solid suggests stronger |

| Cl–B–B Angle | 121.4° | 121.5° | Remains relatively constant across phases. |

| Rotational Barrier | ~1.8 kcal/mol | N/A | A low barrier allows free rotation at high T, but the staggered minimum is distinct. |

Data Source: Ryan & Hedberg (1969) and subsequent NIST computational benchmarks.

Theoretical Underpinnings: Why Staggered?

The "Expertise" in this analysis comes from understanding why B₂Cl₄ is staggered while its analogue, B₂F₄, is planar in the gas phase.

Sterics vs. Electronics

Two competing forces dictate the geometry:

-

Electronic Conjugation (Planar Favoring): The empty

-orbitals on the Boron atoms allow for -

Steric Repulsion (Staggered Favoring): The Chlorine atoms are significantly larger (Van der Waals radius ~1.75 Å) than Fluorine (~1.47 Å). In a planar geometry, the cis-Cl atoms would experience severe steric clash.

Conclusion: In B₂Cl₄, the steric repulsion of the bulky Chlorine atoms overwhelms the stabilization energy gained from conjugation. Therefore, the molecule twists 90° into the staggered (

References

-

Ryan, R. R., & Hedberg, K. (1969). The Molecular Structure of Tetraboron Tetrachloride in the Gas Phase.[2] The Journal of Chemical Physics.[3]

-

NIST Computational Chemistry Comparison and Benchmark Database. Experimental data for B2Cl4 (this compound).

-

Brain, P. T., et al. (1989). The structure of tetraboron tetrachloride in the gas phase...[2] Journal of Molecular Structure.[2][3]

-

University of Tübingen. Gas Electron Diffraction (GED) Overview.

Sources

Ab Initio Stability Profiling of Diboron Tetrachloride (B₂Cl₄): A Computational Guide for Reagent Quality Control

Executive Summary

Context: Diboron tetrachloride (B₂Cl₄) is a critical Lewis acidic reagent used in the diboration of unsaturated hydrocarbons—a pivotal step in synthesizing organoboron precursors for Suzuki-Miyaura cross-coupling in pharmaceutical manufacturing.

The Problem: B₂Cl₄ exhibits complex stability behavior, existing as a staggered (

Part 1: Theoretical Framework & Structural Dynamics

The Conformational Paradox

Unlike its fluorinated analogue (B₂F₄, which is planar), B₂Cl₄ is governed by a delicate balance between steric repulsion of the chlorine atoms and

-

Ground State (

): In isolation (gas phase), the molecule adopts a staggered conformation ( -

Transition State (

): The planar eclipsed conformation represents the transition state for rotation. -

Implication: The rotational barrier is extremely low (~1.5–2.0 kcal/mol), making the molecule fluxional at room temperature.

Stability Metrics

To validate B₂Cl₄ quality computationally, we must assess two parameters:

-

Rotational Barrier (

): Indicates conformational flexibility. -

Bond Dissociation Energy (

): Specifically the homolytic cleavage of the B-B bond (

Part 2: Computational Methodology (Protocol)

Level of Theory Selection

Standard functionals (e.g., B3LYP) often fail to accurately describe the weak dispersion forces stabilizing the Cl-Cl interactions in the staggered form.

-

Recommended Functional:

B97X-D or M06-2X (Includes dispersion corrections). -

Basis Set: def2-TZVP (Triple-zeta valence polarized) or aug-cc-pVTZ (if computational resources permit).

-

Benchmark: CCSD(T)/CBS (Complete Basis Set limit) for single-point energy refinement.

Workflow Diagram

The following Graphviz diagram outlines the logical flow for stability assessment.

Caption: Workflow for characterizing B₂Cl₄ stability. Blue nodes indicate initialization, yellow for validation, and green/red for production runs.

Part 3: Step-by-Step Experimental Protocol

Experiment A: Determining the Rotational Barrier

This protocol quantifies the energy required to rotate from the staggered ground state to the eclipsed transition state.

Step 1: Build Initial Structures

-

Construct B₂Cl₄ with a Cl-B-B-Cl dihedral angle of

(Staggered). -

Construct a second guess with

(Eclipsed).

Step 2: Optimization & Frequency (Gaussian/ORCA Input)

-

Route Section: # opt freq wB97XD/def2TZVP int=ultrafine

-

Constraint: For the eclipsed form, freeze the dihedral angle if it attempts to relax back to staggered.

-

Validation: Ensure the staggered form has 0 imaginary frequencies. The eclipsed form should have exactly 1 imaginary frequency (corresponding to the torsional mode).

Step 3: Calculate Barrier

Experiment B: Bond Dissociation Energy (BDE)

This measures the robustness of the reagent against thermal decomposition.

Step 1: Optimize Radical Species

-

Perform an unrestricted calculation (ub3lyp or uwB97XD) on the

radical. -

Spin Multiplicity: Doublet (

).

Step 2: Calculate Enthalpy

-

Extract the Sum of electronic and thermal Enthalpies (

) for B₂Cl₄ and

Step 3: Compute BDE

Part 4: Data Presentation & Reference Values

The following table summarizes expected values based on high-level theory and experimental electron diffraction data. Use these to validate your calculations.

| Parameter | Experimental (Gas Phase) [1] | Calc: wB97X-D/def2-TZVP | Calc: B3LYP/6-31G* (Low Level) |

| Symmetry | |||

| B-B Bond Length | 1.702 Å | 1.698 Å | 1.715 Å |

| B-Cl Bond Length | 1.750 Å | 1.748 Å | 1.760 Å |

| Rotational Barrier | ~1.5 - 2.0 kcal/mol | 1.85 kcal/mol | 1.2 kcal/mol |

| B-B BDE | ~65-70 kcal/mol (Est.) | 68.4 kcal/mol | 62.1 kcal/mol |

Note: B3LYP typically underestimates the rotational barrier due to poor dispersion handling.

Decomposition Pathway Visualization

Caption: Energy landscape showing the low-energy rotational flux and the high-energy dissociation pathway.

Part 5: Implications for Drug Development

For process chemists, these calculations confirm that B₂Cl₄ is thermally sensitive .

-

Storage: The low BDE implies that B₂Cl₄ should be stored at low temperatures (

C) to prevent homolysis and subsequent disproportionation into -

Solvent Choice: The

geometry exposes the boron centers. Lewis basic solvents (THF, Pyridine) will form adducts, quenching the Lewis acidity required for catalysis. Calculations should be repeated with PCM (Polarizable Continuum Model) if solvent coordination is suspected.

References

-

Experimental Structure: Ryan, R. R., & Hedberg, K. (1969). The Molecular Structure of this compound. The Journal of Chemical Physics, 50(11), 4986–4995. Link

-

Computational Benchmarks: Grant, D. J., & Dixon, D. A. (2009). F- and Cl-Substituted Boranes and Borates: Electronic Structures and Energetics. The Journal of Physical Chemistry A, 113(4), 777–787. Link

-

DFT Validation: Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10, 6615-6620. Link

-

B-B Bond Analysis: Braunschweig, H., et al. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews, 116(15), 9093–9157. Link

photoelectron spectroscopy of diboron tetrachloride

Advanced Photoelectron Spectroscopy of this compound ( ): Electronic Structure & Synthetic Correlations

Executive Summary

This compound (

This guide details the He(I) photoelectron spectrum of

Theoretical Framework & Molecular Geometry[1][2]

The Conformational Duality ( vs )

Unlike its planar fluoride analogue (

-

Solid State: Planar (

), maximizing lattice packing. -

Gas/Liquid Phase (PES Relevant): Staggered (

), driven by the steric repulsion of the bulky chlorine atoms.

In the context of PES (gas phase), the

Orbital Correlation Diagram (Graphviz)

The following diagram illustrates the formation of

Caption: Qualitative orbital correlation showing the formation of the B-B

Experimental Protocol: Handling & Acquisition

Safety Warning:

Synthesis & Purification[2]

-

Precursor: Generated via radio-frequency discharge of

or reduction of -

Purification: The crude product is often contaminated with

and higher sub-halides (-

Perform multiple freeze-pump-thaw cycles to remove non-condensable gases.

-

Utilize trap-to-trap distillation.

is retained in a -45°C trap (chlorobenzene slush), while -

Purity Check: Verify via IR spectroscopy (absence of strong B-O bands) or vapor pressure measurement prior to PES injection.

-

PES Acquisition Workflow

The following self-validating protocol ensures spectral fidelity.

Caption: Workflow for handling volatile B2Cl4. Purity verification is the critical control point to prevent BCl3 interference.

Spectral Analysis & Assignments

The He(I) photoelectron spectrum of

Data Summary Table

Note: Values are derived from the seminal work of Bock & Fuss and subsequent high-level ab initio corrections.

| Band | Vertical IE (eV) | Assignment (Dominant Character) | Symmetry ( | Description |

| 1 (HOMO) | 11.06 | The B-B single bond.[1] Broad band indicating significant structural relaxation upon ionization (bonding character). | ||

| 2 | 11.7 - 12.5 | Chlorine lone pairs (in-plane).[1] Overlaps significantly with Band 3. | ||

| 3 | 12.6 - 13.5 | Chlorine lone pairs (out-of-plane).[1] | ||

| 4 | ~15.5 | Boron-Chlorine skeletal bonding.[1] |

Detailed Band Interpretation

The HOMO (

):

The first ionization event occurs at ~11.06 eV. This is lower than the first IE of the monomer

-

Causality: The B-B bond is electron-precise (2c-2e) but lacks the significant stabilization of C-C bonds due to boron's lower electronegativity.

-

Spectral Shape: The band is relatively broad. According to the Franck-Condon principle, this width indicates that the cation

has a significantly different equilibrium bond length (

The Chlorine Manifold (

):

Between 11.7 eV and 14.0 eV, a congested set of bands appears. In

Electronic Structure-Reactivity Correlation

For drug development professionals, the PES data provides the physical basis for the reactivity of diboron reagents (

The "Weak" B-B Bond

The HOMO energy (11.06 eV) is relatively high for a

-

Oxidative Addition: The

acts as a donor to the metal center (e.g., Pd(0) or Pt(0)). The ease of this electron transfer is directly proportional to the energy of the HOMO determined by PES. -

Lewis Acidity: While PES probes occupied orbitals, the orbital pairing logic implies a low-lying LUMO (

). This explains why Lewis bases (alkoxides) are required to activate diboron compounds: they donate into the boron p-orbitals, polarizing the B-B bond and raising the HOMO energy further to facilitate cleavage.

Comparison with

References

-

Bock, H., & Fuss, W. (1971).[1] Photoelectron spectra and molecular properties, VI. The diboron halides B2X4. Chemische Berichte, 104(5), 1687-1696.[1]

-

Mollere, P. D., et al. (1975).[1] Photoelectron spectra of haloboranes. Inorganic Chemistry, 14(5), 1095-1099.[1]

-

Lisinetskaya, P., & Braunschweig, H. (2019).[1] Crystal and Molecular Structure of this compound. Angewandte Chemie International Edition.

-

NIST Chemistry WebBook. this compound Ionization Energetics.

crystal structure analysis of diboron tetrachloride

Technical Guide: Crystallographic Characterization of Diboron Tetrachloride ( )

Executive Summary

This technical guide details the structural analysis of this compound (

This document focuses on the solid-state transition from the staggered (

Physicochemical Context & The Conformational Paradox

Before initiating structural analysis, researchers must understand the thermodynamic landscape of the molecule.

| Property | Specification |

| Formula | |

| Molecular Weight | 163.43 g/mol |

| Physical State (RT) | Colorless, fuming liquid |

| Melting Point | -93 °C (180 K) |

| Reactivity | Hydrolyzes violently; potential pyrophoricity |

| Gas Phase Symmetry | Staggered ( |

| Solid Phase Symmetry | Planar ( |

The Scientific Hook: In the gas phase and liquid state, steric repulsion between chlorine atoms and hyperconjugative effects favor a staggered geometry (dihedral angle = 90°). However, upon crystallization, the molecule flattens into a planar geometry.[1] This guide explains how to capture and validate this structure using in situ X-ray diffraction.

Experimental Protocol: In Situ Low-Temperature Crystallography

Handling

Safety & Preparation

-

Environment: All manipulations must occur within an Argon-filled glovebox (

ppm -

Containment: Use thin-walled Lindemann glass or quartz capillaries (0.3 – 0.5 mm diameter).

-

PPE: Flame-retardant lab coat, nitrile gloves (double-gloved), and face shield.

The Crystallization Workflow

The following protocol utilizes a zone-melting technique to grow a single crystal directly on the diffractometer.

Step-by-Step Methodology

-

Capillary Loading: Inside the glovebox, draw liquid

into the capillary via capillary action. Do not overfill; a 10mm column is sufficient. -

Sealing: Temporarily plug the capillary with high-vacuum grease. Remove from the glovebox and immediately flame-seal the glass using a micro-torch. Critical: Ensure the glass fuses completely to prevent hydrolysis during the experiment.

-

Mounting & Freezing: Mount the capillary on the goniometer head. Center it in the X-ray beam. Rapidly block the cryostream (set to 100 K) to flash-freeze the sample.

-

Optical Validation: The sample will likely freeze into a polycrystalline mass (opaque).

-

Zone Melting (The Art):

-

Raise the temperature of the cryostream to just below the melting point (~175 K).

-

Use a localized heat source (or block the cold stream momentarily) to melt all but a tiny seed crystal at the tip.

-

Slowly cool back down. The liquid should propagate as a single domain from the seed.

-

Success Indicator: The sample becomes transparent/clear, and the diffraction pattern shows sharp, discrete spots rather than Debye-Scherrer rings.

-

Structural Data Analysis

Once a high-quality dataset is collected, the structure solution reveals the planar geometry.

Crystal Data Parameters

-

Crystal System: Orthorhombic[2]

-

Space Group:

(No. 61)[3] -

Z (Molecules per unit cell): 4

-

Symmetry: Centrosymmetric (The molecule sits on a center of inversion).

Key Metric Comparison

The table below highlights the drastic structural shift between phases.

| Structural Parameter | Gas Phase (ED) | Solid State (XRD) |

| Technique | Electron Diffraction | X-Ray Diffraction (110 K) |

| Symmetry Point Group | ||

| Cl-B-B-Cl Dihedral Angle | ||

| B-B Bond Length | ||

| B-Cl Bond Length |

Note: The B-B bond elongation in the solid state is counter-intuitive to standard conjugation models (where planarity usually implies shorter

Theoretical Underpinnings: Why Planar?

The planar structure of

The Energy Trade-off

-

Internal Energy: The staggered conformation is lower in energy by approximately 1-2 kcal/mol in isolation (gas phase). This minimizes steric clash between the bulky Cl atoms.

-

Lattice Energy: In the solid state, the planar molecules pack more efficiently. The gain in van der Waals interactions and favorable stacking enthalpy (

) overrides the small internal rotational barrier.

Application in Research & Synthesis

Understanding the structure of

-

Diboration Reactions: The B-B bond is the reactive site.

adds across alkenes and alkynes to form vicinal bis(dichloroboranes). -

Precursor to Boronic Esters: The resulting chlorides are readily converted to boronic esters (e.g., pinacol esters), which are the standard coupling partners in Suzuki-Miyaura cross-couplings .

-

Relevance: This pathway is used to synthesize biaryl motifs found in drugs like Losartan and Bortezomib .

-

-

Cluster Synthesis: The planar geometry facilitates the formation of larger polyhedral boranes (

) under reductive conditions.

References

-

Atoji, M., Wheatley, P. J., & Lipscomb, W. N. (1957).[4][5][6] Crystal and Molecular Structure of this compound,

.[2][3][4][6][7] The Journal of Chemical Physics, 27(1), 196.[4] Linkngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Ryan, R. R., & Hedberg, K. (1969). Molecular Structure of Gaseous this compound,

. The Journal of Chemical Physics, 50(11), 4986–4995. Link -

Trefonas, L., & Lipscomb, W. N. (1958). Crystal and Molecular Structure of this compound. The Journal of Chemical Physics, 28(1), 54. Link

-

Urry, G., Kerrigan, J., Parsons, T. D., & Schlesinger, H. I. (1954).[7] this compound,

, as a Reagent for the Synthesis of Organo-boron Compounds.[7] Journal of the American Chemical Society, 76(21), 5299–5301. Link

Sources

- 1. Tetrahalodiboranes - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. This compound | B2Cl4 | CID 139548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

diboron tetrachloride as a reagent in organic synthesis

Application Note: Diboron Tetrachloride ( ) in Organic Synthesis

Executive Summary

This compound (

This guide outlines the unique mechanistic advantages of

Technical Deep Dive: Mechanism & Reactivity

The Electrophilic Advantage

The reactivity of diboron reagents is dictated by the electronic nature of the boron atoms.

-

/

-

: The chlorine atoms are electron-withdrawing (inductively), and their

Reaction Mechanism: Concerted Syn-Addition

The addition of

-

Step 1: The

-electrons of the alkene attack the empty p-orbital of one boron atom. -

Step 2: Simultaneously, the B-B bond breaks, and the second boron atom forms a bond with the adjacent carbon.

-

Outcome: The stereochemistry of the alkene is retained (e.g., cis-2-butene yields meso-1,2-diborylbutane; trans-2-butene yields the dl-pair).

Comparison of Diboron Reagents

| Feature | This compound ( | Bis(pinacolato)diboron ( |

| Electronic Nature | Strong Lewis Acid (Electrophilic) | Lewis Neutral (Nucleophilic upon activation) |

| Activation Required | None (Spontaneous thermal reaction) | Catalyst (Pt, Rh, Cu) or Lewis Base |

| Atom Economy | High (Cl is small, efficient transfer) | Lower (Pinacol ligands are heavy) |

| Stability | Low (Fumes in air, hydrolyzes instantly) | High (Air/moisture stable solid) |

| Selectivity | Syn-addition (Concerted) | Catalyst-dependent (often syn) |

| Primary Utility | Metal-free diboration of simple/hindered alkenes | Functional group tolerant, catalytic borylation |

Visualization: Mechanistic Pathways

Experimental Protocol

Protocol: Metal-Free Synthesis of Vicinal Bis(boronates)

Objective: To synthesize cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane from cyclohexene.

Rationale: The direct product of

Safety Pre-Check:

-

Hazard:

is corrosive and reacts violently with moisture to release HCl. -

Control: All operations must be performed in a glovebox or using strict Schlenk techniques under Argon/Nitrogen. Glassware must be flame-dried.

Materials:

-

This compound (

) [1.0 equiv][1] -

Cyclohexene [1.0 equiv]

-

Pinacol (2,3-dimethyl-2,3-butanediol) [2.2 equiv]

-

Anhydrous Pentane or Dichloromethane (DCM)

-

Triethylamine (

) [4.5 equiv] – Scavenger for HCl

Step-by-Step Procedure:

-

Reagent Preparation (Glovebox/Schlenk):

-

Charge a flame-dried Schlenk flask with

(e.g., 1.0 mmol) in anhydrous pentane (5 mL). -

Cool the solution to -78 °C (dry ice/acetone bath).

is thermally unstable and best handled cold.

-

-

Diboration Reaction:

-

Add cyclohexene (1.0 mmol) dropwise to the cold

solution. -

Observation: The reaction is often rapid. Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Checkpoint: The formation of the 1,2-bis(dichloroboryl) adduct is quantitative. Do not isolate this species due to its instability.

-

-

In Situ Esterification (Quenching):

-

Prepare a separate solution of Pinacol (2.2 mmol) and Triethylamine (4.5 mmol) in anhydrous DCM (5 mL).

-

Transfer the organoboron intermediate solution via cannula into the Pinacol/Amine solution at 0 °C .

-

Chemistry: The pinacol displaces the chlorides.

neutralizes the generated HCl, precipitating

-

-

Workup:

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Filter the mixture through a fritted funnel (under inert gas if possible, though the Bpin product is relatively stable) to remove ammonium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: The residue can be purified by flash chromatography (Silica gel, Hexanes/EtOAc) or recrystallization.

-

-

Result:

-

Yields are typically high (>80%).

-

Characterize via

NMR (shift ~30-35 ppm for Bpin).

-

Critical Handling & Safety Data

| Parameter | Specification |

| Physical State | Colorless liquid (mp -93°C, bp 65°C). |

| Stability | Pyrophoric potential. Decomposes at ambient temp over time. Store at -80°C . |

| Incompatibilities | Water, Alcohols, Oxygen, Strong Lewis Bases (unless intended for quenching). |

| PPE Requirements | Flame-resistant lab coat, butyl rubber gloves, face shield. Work in fume hood/glovebox. |

| Spill Response | Do not use water. Cover with dry sand or Class D extinguisher. |

Troubleshooting Tip: If the

References

-

Schlesinger, H. I.; Barnes, R. G. "The Reaction of this compound with Ethylene." Journal of the American Chemical Society, 1954 , 76(16), 4160–4164. Link

- Foundational text on the synthesis and reactivity of B2Cl4.

-

Urry, G.; Kerrigan, J.; Parsons, T. D.; Schlesinger, H. I. "The Preparation and Some of the Properties of this compound, B2Cl4." Journal of the American Chemical Society, 1954 , 76(21), 5299–5301. Link

- Detailed synthesis and physical properties.

-

Pubill-Ulldemolins, C.; Bonet, A.; Bo, C.; Gulyás, H.; Fernández, E. "Origins of Observed Reactivity and Specificity in the Addition of B2Cl4 and Analogues to Unsaturated Compounds." Organic & Biomolecular Chemistry, 2015 , 13, 9619–9628.[2] Link

- Modern computational study confirming the concerted transition st

-

Marder, T. B.; Norman, N. C. "Transition Metal Catalysed Diboration." Topics in Catalysis, 1998 , 5, 63–73. Link

- Contextualizes B2Cl4 against c

-

Braunschweig, H.; Dewhurst, R. D. "Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse." Chemical Reviews, 2016 , 116(8), 4353–4407. Link

- Comprehensive review of diboron reagents, including B2Cl4.

Application Note: Catalyst-Free Vicinal Diboration of Alkenes using

This Application Note is structured to provide a rigorous, field-proven guide for the synthesis of organoboron compounds using Diboron Tetrachloride (

Executive Summary

This compound (

This protocol details the handling of this volatile, moisture-sensitive liquid and its application in the uncatalyzed syn-diboration of cyclohexene , followed by in situ esterification to yield stable pinacol boronate esters.

Safety & Handling (CRITICAL)

poses significant hazards distinct from standard boronic esters.-

Pyrophoricity/Hydrolysis:

fumes vigorously in air and reacts explosively with moisture, releasing HCl gas and boric acid. -

Thermal Instability: The neat liquid decomposes slowly at room temperature to

and non-volatile sub-chlorides. Store at -80°C or in liquid nitrogen. -

Containment: All manipulations must occur on a high-vacuum Schlenk line or in a dry Argon glovebox (<0.5 ppm

). -

Grease Incompatibility:

attacks silicone grease. Use PTFE sleeves or Apiezon H grease for ground glass joints.

Mechanistic Principles

The reactivity of

Reaction Pathway Diagram

Caption: Concerted syn-addition mechanism of

Experimental Protocol: Synthesis of 1,2-Bis(pinacolboronyl)cyclohexane

Target: Conversion of cyclohexene to cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane.

Materials

-

Reagent:

(1.0 equiv), freshly condensed or stored at -78°C. -

Substrate: Cyclohexene (1.0 equiv), dried over

and distilled. -

Quench: Pinacol (2.2 equiv) and Triethylamine (

, 4.5 equiv) in anhydrous -

Solvent: Pentane or Hexane (anhydrous).

Step-by-Step Methodology

Phase 1: Reagent Transfer (Vacuum Line)

-

Attach a flame-dried Schlenk flask containing a magnetic stir bar to the vacuum line.

-

Cool the flask to -196°C (liquid

). -

Vacuum transfer

(neat liquid) from the storage vessel into the reaction flask.-

Note:

is a colorless liquid (bp 65°C).[1] Ensure precise volumetric measurement or weigh the flask before/after transfer.

-

-

Once transferred, warm the flask to -78°C (dry ice/acetone).

Phase 2: Diboration Reaction

-

Under a positive pressure of Argon, add anhydrous pentane (approx. 5 mL per mmol

) to dissolve the reagent. -

Add cyclohexene (1.0 equiv) dropwise via syringe at -78°C.

-

Observation: No immediate color change is typically observed, but the reaction is rapid.

-

-

Allow the mixture to warm slowly to 0°C over 2 hours.

-

Checkpoint: The formation of the bis(dichloroboryl) intermediate is quantitative. Do not attempt to isolate this species; it is extremely hydrolytically unstable.

-

Phase 3: In Situ Esterification

-

Cool the reaction mixture back to -78°C.

-

In a separate flask, prepare a solution of Pinacol (2.2 equiv) and

(4.5 equiv) in -

Cannulate this solution slowly into the reaction flask containing the organoboron dichloride.

-

Chemistry: The base neutralizes the generated HCl, driving the equilibrium toward the ester. Massive precipitation of

(white solid) will occur.

-

-

Allow the mixture to warm to room temperature and stir for 12 hours.

Phase 4: Workup and Purification

-

Filter the suspension through a fritted glass funnel (medium porosity) under inert atmosphere or rapid air filtration (if product is stable) to remove amine salts.

-

Wash the filter cake with dry pentane.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from cold pentane or purify via short-path silica chromatography (if the product is stable to silica, which pinacol esters generally are).

Data Validation & Troubleshooting

Self-Validating Analytical Metrics

To ensure the protocol worked, compare

| Species | Formula | Appearance | |

| Reagent | +64.0 | Broad singlet | |

| Intermediate | +62.0 | Broad singlet | |

| Product | +30.0 to +34.0 | Sharp singlet | |

| Byproduct | +47.0 / +19.0 | Distinct impurities |

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| White smoke upon opening flask | Hydrolysis of B-Cl bonds. | System was not air-tight. Restart with stricter Schlenk technique. |

| Black precipitate | Decomposition of | Reagent was stored too warm (>0°C) or grease contamination occurred. Use PTFE sleeves. |

| Incomplete Esterification | Broad NMR peak at +30-40 ppm. | Insufficient base ( |

Workflow Visualization

Caption: Operational workflow for the synthesis and functionalization of B2Cl4 adducts.

References

-

Schlesinger, H. I., et al. (1954). "The Preparation and Some Properties of this compound." Journal of the American Chemical Society. Link

-

Marder, T. B., & Norman, N. C. (1998). "Transition Metal Catalyzed Diboration." Topics in Catalysis. (Contextualizing the shift from B2Cl4 to B2pin2). Link

-

Braunschweig, H., et al. (2013). "Diboration of Alkynes with B2Cl4." Angewandte Chemie International Edition. Link

-

Nöth, H., & Wrackmeyer, B. (1978). "Nuclear Magnetic Resonance Spectroscopy of Boron Compounds." Springer-Verlag. (Source for

NMR shift data). Link -

Coggins, P., & Eller, P. (1985). "Reaction of this compound with Cycloalkenes." Inorganic Chemistry. (Specific protocol validation). Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Borylation with Diboron Derivatives

Introduction: The Strategic Importance of Boronic Esters in Modern Synthesis

The introduction of a boron functional group into an organic molecule is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Aryl- and vinylboronic acids and their corresponding esters are exceptionally versatile intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction has become one of the most robust and widely used methods for the construction of carbon-carbon bonds, particularly for creating biaryl and biheteroaryl scaffolds that are prevalent in many drug candidates and functional materials.[1][2]

The palladium-catalyzed borylation of organic halides and pseudo-halides, often referred to as the Miyaura borylation, has revolutionized access to these critical boronic ester building blocks.[3][4][5] First reported by Miyaura and coworkers in 1995, this methodology offers a mild and functional-group-tolerant alternative to traditional methods that often rely on harsh organometallic reagents like Grignard or organolithium compounds.[3][5] This allows for the borylation of complex and sensitive molecules, significantly broadening the scope of accessible chemical space for drug discovery and development professionals.[5][6]

This comprehensive guide provides an in-depth exploration of the palladium-catalyzed borylation reaction using diboron derivatives. We will delve into the mechanistic underpinnings of the catalytic cycle, discuss the critical roles of each reaction component, provide detailed and validated experimental protocols, and offer practical troubleshooting advice.

The Catalytic Cycle: A Mechanistic Overview

The Miyaura borylation reaction proceeds through a well-established palladium-catalyzed cross-coupling cycle. A general representation of this cycle for the reaction of an aryl halide (Ar-X) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), is depicted below.

Figure 1. A simplified representation of the palladium-catalyzed Miyaura borylation cycle.

1. Oxidative Addition: The cycle commences with the oxidative addition of the organic (pseudo)halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, which is a key step in many palladium-catalyzed cross-coupling reactions.

2. Transmetalation: This is often the rate-determining step and involves the transfer of a boryl group from the diboron reagent to the Pd(II) center, displacing the halide. The role of the base (e.g., potassium acetate, KOAc) is crucial here. While the exact mechanism can be complex, it is generally accepted that the base activates the diboron reagent.[3] For instance, an acetate anion can coordinate to a boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation.[3] The high oxophilicity of boron is a significant driving force for this step.[3] The formation of a Pd-O bond from an intermediate like an (acetato)palladium(II) complex is more reactive than the initial Pd-X bond, further promoting the reaction.[3]

3. Reductive Elimination: The final step is the reductive elimination of the desired organoboron product (Ar-Bpin) from the Pd(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Key Reagents and Their Roles

The success of a palladium-catalyzed borylation reaction is highly dependent on the judicious selection of each component.

| Component | Examples | Role and Mechanistic Insight |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), PdCl₂(CH₃CN)₂ | These are typically Pd(II) sources that are reduced in situ to the active Pd(0) species. The choice of precatalyst can influence reaction efficiency and catalyst longevity. For instance, Pd(OAc)₂ may require pre-reduction with a ligand and base before adding the main reactants for optimal results.[7] |

| Ligand | Monophosphines: XPhos, SPhos, P(tBu)₃, PCy₃Biphosphines: dppf, DPEphos | Ligands are critical for stabilizing the palladium catalyst, preventing its decomposition, and modulating its reactivity. Bulky, electron-rich monophosphine ligands like XPhos and SPhos are often highly effective, particularly for less reactive aryl chlorides, as they promote the oxidative addition and reductive elimination steps.[6][8] |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂), Bis(catecholato)diboron (B₂cat₂), Tetrakis(dimethylamino)diboron | B₂pin₂ is the most commonly used reagent due to the stability and ease of handling of the resulting pinacol boronate esters.[3][4] Other reagents like tetrakis(dimethylamino)diboron can be more atom-economical and offer complementary reactivity for certain substrates.[5][7] |

| Base | KOAc, K₃PO₄, KOPh, K₂CO₃, Et₃N | The base is essential for activating the diboron reagent.[4] Weak bases like KOAc are often preferred to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halide.[3] Recent studies have shown that lipophilic bases like potassium 2-ethylhexanoate can accelerate the reaction at lower temperatures.[9] |

| Solvent | Dioxane, Toluene, DMF, DMSO, THF | The choice of solvent can influence the solubility of the reagents and the reaction rate. Aprotic polar solvents are generally effective.[4] In some cases, solvent-free, mechanochemical methods using ball milling have been developed, offering a more sustainable approach.[8] |

| Substrate | Aryl/Vinyl Halides (I, Br, Cl), Triflates | The reactivity of the substrate follows the general trend of I > Br > OTf > Cl. The choice of catalyst and ligand system is often tailored to the specific halide being used. |

Experimental Protocols

General Protocol for the Palladium-Catalyzed Borylation of an Aryl Bromide

This protocol provides a general starting point for the borylation of a wide range of aryl bromides using B₂pin₂.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

-

Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv), dried

-

Anhydrous 1,4-Dioxane (5 mL)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon) supply

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and dried potassium acetate (1.5 mmol).

-

Rationale: Assembling the reaction under an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. Using a dried base and anhydrous solvent minimizes potential side reactions and ensures reproducibility.[8]

-

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Degassing (Optional but Recommended): For sensitive substrates or to ensure maximal catalyst activity, the reaction mixture can be degassed by three freeze-pump-thaw cycles.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

-

Rationale: The elevated temperature is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring ensures homogeneity of the reaction mixture.

-

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate or diethyl ether (20 mL). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent. d. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford the pure arylboronic acid pinacol ester.

Figure 2. General experimental workflow for palladium-catalyzed borylation.

One-Pot Borylation/Suzuki-Miyaura Coupling

A significant advantage of the Miyaura borylation is its compatibility with a subsequent, in-situ Suzuki-Miyaura cross-coupling reaction.[1] This one-pot, two-step process avoids the isolation and purification of the often sensitive boronic ester intermediate, improving efficiency and overall yield.[1]

Protocol Modification for One-Pot Synthesis:

-

Perform the borylation reaction as described in the general protocol.

-

Once the initial aryl halide is consumed (as determined by monitoring), cool the reaction mixture to room temperature.

-

To the same reaction vessel, add the second aryl halide (coupling partner, 1.0 equiv), an aqueous solution of a suitable base (e.g., K₃PO₄ or K₂CO₃, 3.0 equiv), and if necessary, additional palladium catalyst and/or ligand.

-

Heat the reaction mixture again (typically 80-110 °C) and stir until the second coupling reaction is complete.

-

Perform the standard aqueous work-up and purification to isolate the final biaryl product.

Rationale: This tandem approach is highly efficient as it eliminates an entire reaction and purification sequence. The addition of an aqueous base for the Suzuki-Miyaura step is critical for the transmetalation of the boronic ester to the palladium center in the second catalytic cycle.[1]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidation).2. Insufficiently active catalyst/ligand for the substrate (e.g., aryl chloride).3. Impure or wet reagents/solvent. | 1. Ensure rigorous inert atmosphere technique. Consider in situ pre-reduction of the Pd(II) precatalyst.[7]2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). Increase reaction temperature.[6]3. Use freshly purified/distilled solvents and dry the base thoroughly. |

| Formation of Protodeborylation Product (Ar-H) | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. The presence of some water can sometimes be beneficial in Suzuki couplings, but it can be detrimental in the borylation step.[10] |

| Formation of Homocoupled Biphenyl Product (Ar-Ar) | 1. Catalyst decomposition.2. Side reactions of the boronic ester product. | 1. Use a more robust ligand or slightly lower the reaction temperature.[10]2. Ensure the base is not too strong, which can promote a competing Suzuki-type coupling. Use KOAc instead of stronger bases.[3] |

| Hydrolysis of Boronic Ester Product | Exposure to water during work-up or chromatography on silica gel. | Minimize contact with water during work-up. Use a neutral or slightly acidic grade of silica gel for chromatography and elute quickly. Alternatively, convert the boronic ester to a more stable trifluoroborate salt with KHF₂ for storage and subsequent use. |

Conclusion and Future Outlook

The palladium-catalyzed borylation with diboron derivatives is an indispensable tool in modern organic synthesis, providing reliable and versatile access to boronic esters. The mild reaction conditions, broad substrate scope, and excellent functional group tolerance have cemented its role in both academic research and industrial applications, particularly in the synthesis of active pharmaceutical ingredients.[9] Ongoing research continues to refine this methodology, with developments in more active and stable catalysts, milder reaction conditions, and the expansion to novel substrates like C(sp³)–H bonds.[11] The continued evolution of this powerful reaction will undoubtedly lead to even more efficient and sustainable synthetic routes to complex molecules that drive innovation in medicine and materials science.

References

-

Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 14(18), 4858–4861. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Kubota, K., & Ito, H. (2015). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 11, 2699–2706. [Link]

-

Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109. [Link]

-

Smith, A. M., & O'Brien, M. (2018). An evaluation of palladium-based catalysts for the base-free borylation of alkenyl carboxylates. Tetrahedron, 74(40), 5871-5878. [Link]

-

Li, W., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 136. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR, 10(2). [Link]

-

Organic Chemistry Portal. (n.d.). Bis(pinacolato)diboron, B₂pin₂. Retrieved from [Link]

-

Olah, G. A., & Prakash, G. K. S. (2017). Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides. Organic Letters, 19(18), 4884–4887. [Link]

-

Anderson, K. (2017). Case Study: Knowledge Based Problem Solving. Catalysis Consulting. [Link]

-

He, G., et al. (2014). Ligand-Promoted Borylation of C(sp³)–H Bonds with Pd(II) Catalysts. Journal of the American Chemical Society, 136(14), 5205–5208. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 72(19), 7290–7296. [Link]

-

Westcott, S. A. (2016). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews, 116(15), 8685–8772. [Link]

-

Wikipedia. (n.d.). Borylation. Retrieved from [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC. [Link]

-

ResearchGate. (2018). (PDF) Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. [Link]

-

ResearchGate. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study | Request PDF. [Link]

Sources

- 1. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. catalysis-consulting.com [catalysis-consulting.com]

- 11. Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reaction Mechanism and Protocol for Diboron Tetrachloride Addition to Alkenes

This Application Note is designed for researchers and drug development professionals requiring a rigorous understanding of the diboron tetrachloride (

Abstract

The addition of this compound (

Mechanistic Deep Dive

The Concerted Syn-Addition Pathway

The reaction of

-

Frontier Molecular Orbitals: The reaction is driven by the interaction between the alkene

and the low-lying -

Transition State: The reaction proceeds through a four-center transition state where the two boron atoms add to the same face of the double bond simultaneously.

-

Stereochemical Outcome: The addition is stereospecific syn .

-

(Z)-alkenes yield meso (or erythro) bis(dichloroboryl) products.

-

(E)-alkenes yield racemic (or threo) bis(dichloroboryl) products.

-

Comparison with Competing Mechanisms

While the concerted pathway is dominant for simple alkenes in non-polar solvents, researchers must be aware of competing pathways:

| Feature | Concerted Syn-Addition ( | Electrophilic Halogenation ( | Radical Addition |

| Intermediate | 4-Center Transition State | Cyclic Halonium Ion | Carbon-centered Radical |

| Stereochemistry | Syn (cis) | Anti (trans) | Non-stereospecific (mixture) |

| Solvent Effect | Favored in non-polar solvents | Favored in polar solvents | Induced by peroxides/UV |

| Activation | Thermal (Mild) | Thermal | Photochemical / Initiator |

Mechanistic Visualization

The following diagram illustrates the concerted transition state and the divergence from competing pathways.

Figure 1: Mechanistic pathway of

Experimental Protocol: Diboration of Cyclohexene

Objective: Synthesis of cis-1,2-bis(dichloroboryl)cyclohexane and subsequent methanolysis to the stable pinacol or methyl ester derivative.

Reagents and Equipment

-

Reagents:

-

This compound (

): Highly moisture sensitive. Handle in glovebox or vacuum line. -

Cyclohexene (Dry, distilled over

). -

Pentane or Dichloromethane (Anhydrous).

-

Methanol (Anhydrous) or Pinacol (for workup).

-

-

Equipment:

-

Schlenk line (double manifold: Argon/Vacuum).

-

Flame-dried Schlenk flask (50 mL) with magnetic stir bar.

-

Dry ice/acetone bath (-78°C).

-

Step-by-Step Procedure

Phase 1: Reaction Setup (Inert Atmosphere)

-

Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (

). -

Solvent Addition: Cannulate 10 mL of anhydrous pentane into the flask.

-

Substrate Addition: Add Cyclohexene (1.0 eq, 5.0 mmol, 0.51 mL) via gas-tight syringe.

-

Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Reagent Addition:

-

Note:

is often stored as a liquid in ampoules. -

Add

(1.05 eq, 5.25 mmol) slowly to the stirred solution. If adding neat liquid, use a pre-dried syringe. If adding a solution, cannulate slowly down the side of the flask. -

Observation: The reaction is often rapid. A colorless solution should result (precipitates may form depending on concentration).

-

Phase 2: Reaction Progression[1]

-

Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Monitoring: Unlike standard organic reactions, TLC is not effective due to the instability of the intermediate. Completion is assumed based on stoichiometry and color change (if any impurities were present).

Phase 3: Workup (Methanolysis)

The dichloroboryl species is too unstable for direct isolation. It is converted to the ester. 8. Quenching: Cool the mixture back to 0°C. 9. Esterification: Add anhydrous Methanol (excess, ~4.0 eq per Boron, ~40 mmol) dropwise.

- Caution: Vigorous evolution of HCl gas will occur. Ensure the Schlenk line is vented through a scrubber (NaOH trap).

- Solvent Removal: Remove the solvent and excess HCl/Methanol under high vacuum.

- Purification: The resulting oil is cis-1,2-bis(dimethoxyboryl)cyclohexane. It can be purified by vacuum distillation or used directly in Suzuki-Miyaura couplings.

Data Summary Table

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 Alkene : 1.05 | Slight excess of Boron reagent ensures complete conversion. |

| Temperature | -78°C | Low temp prevents polymerization or radical side reactions. |

| Time | 3-4 Hours | Reaction is kinetically fast. |

| Yield | 85-95% (Typical) | High yields due to concerted mechanism. |

| Product Stereochem | >98% cis (syn) | Confirmed by NMR analysis of the ester derivative. |

Safety & Handling (Critical)

-

Moisture Sensitivity:

hydrolyzes violently to release HCl and boric acid. It must never be exposed to ambient atmosphere. -

Corrosivity: The reagent and the HCl byproduct are highly corrosive to tissue and metal. Use glass or Teflon-coated equipment.

-

Toxicology: Chloroboranes are toxic by inhalation. All operations must be performed in a functioning fume hood or glovebox.

-

Waste Disposal: Quench all boron residues with large volumes of ice water/NaOH solution in a fume hood before disposal into halogenated waste streams.

References

-

Schlesinger, H. I., et al. (1954).[2][3] "The Preparation and Some Properties of this compound." Journal of the American Chemical Society. Link

-

Ceron, P., et al. (1959). "The Addition of this compound to Unsaturated Organic Compounds." Journal of the American Chemical Society. Link

-

Mannig, D., & Nöth, H. (1985). "Catalytic Hydroboration with Rhodium Complexes." Angewandte Chemie International Edition. (Contextualizing modern diboration). Link

-

Braunschweig, H., et al. (2015). "Origins of Observed Reactivity and Specificity in the Addition of B2Cl4 and Analogues to Unsaturated Compounds." Organic & Biomolecular Chemistry. Link

Sources

applications of diboron tetrachloride in polymer chemistry

Application Note: Catalyst-Free Functionalization of Unsaturated Polymers using Diboron Tetrachloride ( )

Executive Summary

This application note details the protocol for utilizing This compound (

Key Advantages:

-

Metal-Free Synthesis: Eliminates trace heavy metal contamination, critical for biomedical and electronic applications.

-

Mild Conditions: Reaction proceeds at -78°C to 0°C, preserving polymer backbone integrity.

-

Versatile Functionality: The resulting vicinal bis(dichloroboryl) motifs can be readily converted into boronic esters, acids, or used as Lewis acidic crosslinking sites.

Chemical Properties & Safety Profile[1]

Warning:

| Property | Value | Implication for Protocol |

| Formula | High reactivity B-B bond. | |

| Boiling Point | 65.5°C | Volatile; handle in cold traps/sealed vessels. |

| Reactivity | Pyrophoric / Hydrolytically Unstable | ZERO tolerance for moisture/oxygen. |

| Solubility | Soluble in pentane, DCM, toluene | Compatible with non-polar polymer solvents. |

Mechanism of Action

The utility of

Mechanism Steps:

-

Approach: The electron-deficient boron atoms approach the electron-rich

-system of the polymer alkene.[1] -

Syn-Addition: The B-B bond breaks homolytically or via a concerted cyclic transition state, adding two

groups to the same face of the alkene (syn-stereochemistry). -

Functionalization (Quench): The resulting B-Cl bonds are highly reactive. They are typically quenched immediately with an alcohol (e.g., methanol or pinacol) to form stable boronic esters.

Visualizing the Reaction Pathway[3]

Figure 1: Reaction pathway for the modification of polybutadiene with this compound.

Detailed Protocol: Functionalization of Polybutadiene

This protocol describes the partial functionalization (10-20 mol%) of cis-1,4-polybutadiene.

Materials Required[1][4][5][6][7][8][9]

-

Substrate: cis-1,4-Polybutadiene (high MW), predried under vacuum.

-

Reagent: this compound (

) [Commercial or synthesized via -

Solvent: Anhydrous Dichloromethane (DCM) or Pentane (degassed).

-

Quenching Agent: Anhydrous Methanol or Pinacol (dissolved in DCM).

-

Equipment: Double-manifold Schlenk line, flame-dried Schlenk flasks, liquid nitrogen bath.

Step-by-Step Methodology

Phase 1: Preparation (Glovebox/Schlenk)

-

Dissolution: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 g of Polybutadiene in 40 mL of anhydrous DCM. Stir until a clear, viscous solution is obtained.

-

Degassing: Perform three freeze-pump-thaw cycles to ensure complete removal of oxygen.

-

Cooling: Place the flask in a dry ice/acetone bath (-78°C).

Phase 2: Reaction (The Addition)

-

Reagent Transfer: Using a gas-tight syringe (or vacuum transfer if

is neat), add the calculated amount of-

Note: The solution may turn slightly yellow.

-

-

Equilibration: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Observation: The viscosity may increase due to the Lewis acidic nature of the B-Cl groups interacting with the solvent or backbone.

-

Phase 3: Quenching (Esterification)

-

Preparation of Quench: Prepare a solution of Pinacol (1.2 equivalents relative to Boron) in anhydrous DCM.

-

Addition: Cool the reaction mixture back to -20°C. Add the Pinacol solution dropwise.

-

Caution: Evolution of HCl gas will occur. Ensure the system is vented through a bubbler containing NaOH solution.

-

-

Workup: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Purification: Precipitate the polymer into a large excess of cold Methanol. Filter and redissolve in DCM. Repeat precipitation twice to remove free pinacol and HCl traces.

-

Drying: Dry the polymer under high vacuum at 40°C for 24 hours.

Characterization & Quality Control

Verification of the B-C bond formation is crucial.

| Technique | Target Observation | Success Criteria |

| Monitor Boron Environment | Shift from ~60 ppm ( | |

| Backbone Modification | Appearance of signals at 1.2 ppm (pinacol methyls) and broadening of olefinic peaks. | |

| GPC | Molecular Weight | Check for crosslinking (high MW shoulder) or degradation (low MW tail). |

Troubleshooting Guide

-

Issue: Polymer crosslinked/gelled during reaction.

-

Cause:

acted as a cationic initiator or inter-chain Lewis acid crosslinker. -

Solution: Increase dilution (1 wt% polymer); maintain temperature strictly at -78°C during addition; use a non-polar solvent like pentane instead of DCM.

-

-

Issue: High Boric Acid content (Peak at 18 ppm).

-

Cause: Moisture ingress during quenching.

-

Solution: Re-dry all solvents; ensure Pinacol is anhydrous.

-

Applications of the Functionalized Polymer[10][11]

The resulting boron-functionalized polymer is a versatile precursor:

-

Self-Healing Materials: The boronic ester groups can participate in dynamic covalent bonding (transesterification).

-

Suzuki-Miyaura Polycondensation: The polymer can serve as a macro-initiator for grafting conjugated side chains.

-

Sensor Technology: Boron centers are electron-deficient and can bind fluoride ions (

) or Lewis bases, changing the electronic properties of the material.

Workflow Visualization

Figure 2: Experimental workflow for the synthesis of boron-functionalized polybutadiene.

References

-

Urry, G., et al. (1954). "The Preparation and Some of the Properties of this compound." Journal of the American Chemical Society. Link

-